molecular formula C23H23N3O3S2 B2772125 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 877653-55-9

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2772125
CAS No.: 877653-55-9
M. Wt: 453.58
InChI Key: SQGNXXNSQDEEPH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, nitrogen, and sulfur atoms. These types of compounds often have interesting biological activities and are studied in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3,5-dimethylphenyl group, a 2-methoxyphenyl group, and an acetamide group. The exact three-dimensional structure would need to be determined experimentally, for example through X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : A study described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Radiosynthesis for Imaging Applications : The radiosynthesis of [18F]PBR111, a selective radioligand based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was developed for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in neuroimaging and diagnosis (Dollé et al., 2008).

  • Antimicrobial Activities : Pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).

  • Antifungal Effect : Some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were synthesized and showed significant antifungal effects against types of fungi, illustrating their potential use as antifungal agents (Jafar et al., 2017).

  • Insecticidal Activities : Pyridine derivatives were synthesized and tested against the cowpea aphid, demonstrating that some compounds possess moderate to strong aphidicidal activities, indicating their potential as insecticides (Bakhite et al., 2014).

Potential Therapeutic Applications

  • Anticonvulsant Agents : The study focused on synthesizing S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, indicating their moderate anticonvulsant activity and highlighting the importance of structure-activity relationships in developing new therapeutic agents (Severina et al., 2020).

  • Antitumor Activity : New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity. Several compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Future Directions

Thieno[3,2-d]pyrimidines are an active area of research in medicinal chemistry due to their interesting biological activities . Future research could involve synthesizing derivatives of this compound and testing their biological activity.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-16(11-14)26-22(28)21-18(8-9-30-21)25-23(26)31-13-20(27)24-17-6-4-5-7-19(17)29-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGNXXNSQDEEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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